Product packaging for 2,3-Dimethyl-1-hexene(Cat. No.:CAS No. 16746-86-4)

2,3-Dimethyl-1-hexene

Cat. No.: B102464
CAS No.: 16746-86-4
M. Wt: 112.21 g/mol
InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N
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Description

Significance of Branched Terminal Alkenes in Chemical Synthesis and Research

Branched terminal alkenes are crucial intermediates in organic synthesis. nih.gov Their terminal double bond is a highly versatile functional group, susceptible to a wide range of chemical transformations, including additions, oxidations, and polymerizations. wikipedia.org The presence of branching in the carbon skeleton introduces steric and electronic effects that can influence the regioselectivity and stereoselectivity of these reactions, allowing for the precise construction of intricate molecular architectures. acs.org These structural motifs are found in numerous natural products and pharmaceutically active compounds, making the development of synthetic methods for their creation a key area of research. researchgate.netmdpi.com

The hydroformylation of branched terminal alkenes, for instance, can lead to the formation of chiral aldehydes, which are valuable precursors for a variety of fine chemicals. st-andrews.ac.uk Furthermore, the unique reactivity of branched alkenes makes them important substrates in catalytic processes such as isomerization and metathesis, expanding the toolkit available to synthetic chemists for molecular engineering. springernature.com

Historical Context of 2,3-Dimethyl-1-hexene Studies

The study of this compound and related hydrocarbons has a history that dates back to at least the mid-20th century. Early research, such as that documented by the National Bureau of Standards and the American Petroleum Institute Research Project 45, focused on the synthesis, purification, and fundamental properties of various hydrocarbons, including isomers of hexene. nist.gov These foundational studies laid the groundwork for understanding the physical and chemical behavior of these compounds. For example, work by Boord, Henne, and their collaborators in 1949 detailed the use of the Grignard reagent in hydrocarbon synthesis, a method applicable to the preparation of compounds like this compound. nist.gov This early research was crucial for establishing the basic chemical data that underpins our current understanding.

Review of Current Research Paradigms for Alkene Systems

Contemporary research on alkene systems, including this compound, is characterized by a focus on developing highly selective and efficient catalytic transformations. Key areas of investigation include:

Catalytic Isomerization: The selective isomerization of terminal alkenes to internal alkenes is a significant area of research, with ruthenium catalysts showing high activity. springernature.com Studies on hexene isomerization using solid acid catalysts have revealed complex reaction pathways involving both double-bond migration and skeletal rearrangements. researchgate.netwsu.edu The surface chemistry of the catalyst plays a crucial role in determining the product distribution. wsu.eduacs.org

Hydroformylation: This process, which adds a formyl group and a hydrogen atom across the double bond, is a cornerstone of industrial organic synthesis. wikipedia.org Research on the hydroformylation of 1-hexene (B165129), a close structural relative of this compound, explores the use of various catalysts, including water-soluble cobalt and rhodium complexes, to control regioselectivity and facilitate catalyst recycling. scielo.org.mxrsc.org Studies in supercritical carbon dioxide have also been conducted to develop more environmentally benign processes. nih.gov

Metathesis: Olefin metathesis offers a powerful tool for the synthesis of new alkenes. ukzn.ac.za While the self-metathesis of 1-hexene has been studied, cross-metathesis reactions involving compounds like neohexene (3,3-dimethyl-1-butene) can lead to the formation of this compound, albeit sometimes as a minor product. The development of efficient catalysts for these transformations remains an active area of research. google.com

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), are increasingly used to understand and predict the outcomes of reactions involving alkenes. researchgate.net These computational models help to elucidate reaction mechanisms and the factors that control selectivity, for example, in the formation of various C6 products during ethylene (B1197577) trimerization. researchgate.netacs.org

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
CAS Number16746-86-4 nist.gov
Boiling Point115-116 °C
Density0.726 g/cm³
Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturesSource
¹H NMRSignals corresponding to vinyl, allylic, and alkyl protons. guidechem.com
¹³C NMRSignals for sp² and sp³ hybridized carbons.
IR SpectroscopyCharacteristic C=C stretch and C-H stretches for sp² and sp³ carbons. The C-H stretching peaks for the vinyl group appear between 3100 and 3000 cm⁻¹, while the C=C stretch is observed between 1680 and 1630 cm⁻¹. guidechem.comspectroscopyonline.com
Mass SpectrometryMolecular ion peak and characteristic fragmentation pattern. guidechem.com
Synthesis Methods for Branched Alkenes
MethodDescriptionKey Catalyst/ReagentSource
Propene DimerizationDimerization of propene can lead to various hexene isomers.Ni/γ-Al₂O₃ + Amberlyst 15
Alcohol DehydrationDehydration of the corresponding alcohol.H₂SO₄
Olefin MetathesisCross-metathesis of smaller olefins.WO₃/SiO₂
Grignard Reagent SynthesisHistorical method for hydrocarbon synthesis.Grignard Reagents nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B102464 2,3-Dimethyl-1-hexene CAS No. 16746-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLXQRZPKUFJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871261
Record name 2,3-Dimethylhex-1-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16746-86-4
Record name 2,3-Dimethyl-1-hexene
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Record name 2,3-Dimethylhex-1-ene
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Record name 2,3-Dimethylhex-1-ene
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Record name 2,3-dimethylhex-1-ene
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Synthetic Methodologies for 2,3 Dimethyl 1 Hexene and Analogues

Direct Synthesis Approaches to 2,3-Dimethyl-1-hexene

Dehydration of Alcohols (e.g., 2,3-dimethyl-1-hexanol)

The dehydration of alcohols is a common method for synthesizing alkenes. This process involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst and heat. libretexts.orgpearson.com The starting material for producing this compound via this route would be 2,3-dimethyl-1-hexanol.

The acid-catalyzed dehydration of alcohols can proceed through either an E1 or E2 mechanism, depending on the structure of the alcohol. libretexts.org Primary alcohols generally follow an E2 mechanism, while secondary and tertiary alcohols proceed via an E1 mechanism. libretexts.orglibretexts.org In the case of 2,3-dimethyl-1-hexanol, a primary alcohol, the reaction would be expected to follow an E2 pathway. libretexts.org

The general mechanism for acid-catalyzed dehydration involves the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form an alkyloxonium ion. libretexts.orglibretexts.org This protonation step converts the poor leaving group (-OH) into a good leaving group (H₂O). youtube.com For a primary alcohol like 2,3-dimethyl-1-hexanol, a base (such as the conjugate base of the acid or a water molecule) will then abstract a proton from a carbon adjacent to the carbon bearing the alkyloxonium ion, leading to the formation of the double bond in a concerted step as the water molecule departs. libretexts.orglibretexts.org

However, it is important to note that acid-catalyzed dehydrations are prone to carbocation rearrangements, especially if an E1 pathway is accessible. libretexts.orgyoutube.com While a primary carbocation is highly unstable, rearrangements can occur to form more stable secondary or tertiary carbocations. libretexts.orgyoutube.com For instance, the acid-catalyzed dehydration of 2,2-dimethyl-1-hexanol (B1605905) has been shown to produce a variety of isomeric alkenes, including 2-methyl-2-heptene, through a series of carbocation rearrangements. chegg.comstudysoup.comaskfilo.com A hydride or alkyl shift can relocate the positive charge to a more stable position, leading to a mixture of alkene products. libretexts.orgstackexchange.com

Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a significant role in the dehydration of alcohols. wikipedia.org In the context of elimination reactions, steric effects can influence both the rate of the reaction and the regioselectivity of the resulting alkene.

Generally, the rate of dehydration reactions increases with the substitution of the alcohol, following the order: primary < secondary < tertiary. libretexts.org This trend is attributed to the stability of the carbocation intermediate in the E1 mechanism. libretexts.org For E2 reactions, steric hindrance can affect the accessibility of the proton to be abstracted by the base.

The regiochemical outcome of dehydration reactions is often governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. youtube.com However, in cases where the Zaitsev product formation is sterically hindered, the less substituted Hofmann product may be favored. The dehydration of a tertiary alcohol, for example, can yield the less substituted alkene as the major product due to steric hindrance around the more substituted positions. libretexts.org The acidity of alcohols is also influenced by steric factors; increased steric bulk around the hydroxyl group can make it more difficult for a solvent to stabilize the resulting alkoxide ion, thus decreasing acidity. quora.com

Wittig Reaction for Alkene Formation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.orgnumberanalytics.com Discovered by Georg Wittig, this reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity. wikipedia.orglibretexts.orglibretexts.org The key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the original carbonyl group, avoiding the rearrangement issues often encountered in dehydration reactions. libretexts.org

To synthesize this compound using the Wittig reaction, two main disconnection approaches are possible. chegg.com One involves the reaction of 2,3-dimethylhexanal with a methylidene ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The other approach would involve the reaction of a ketone with an appropriate ylide. The ylide itself is typically prepared from the corresponding alkyl halide and triphenylphosphine (B44618), followed by deprotonation with a strong base. masterorganicchemistry.comnrochemistry.com

The choice of ylide is crucial as it influences the stereochemistry of the resulting alkene. wikipedia.org Unstabilized ylides (where the R group is an alkyl group) generally lead to the formation of (Z)-alkenes, while stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org For the synthesis of a terminal alkene like this compound, a simple unstabilized ylide is required.

The reaction can sometimes be slow or give poor yields with sterically hindered ketones, and in such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative. wikipedia.orglibretexts.org

The efficiency and outcome of the Wittig reaction can be significantly influenced by various reaction parameters, including the solvent, temperature, and the base used to generate the ylide. researchgate.net The choice of solvent can affect the solubility of the reactants and the stability of the intermediates. researchgate.net Solvents with higher dielectric constants can support the Wittig olefination. researchgate.net Tetrahydrofuran (THF) and diethyl ether are commonly used solvents for Wittig reactions. wikipedia.org

Temperature also plays a critical role. While some Wittig reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. nrochemistry.comresearchgate.net For instance, some reactions are carried out at temperatures ranging from 60-80°C. The presence of certain salts, like lithium salts, can also influence the stereochemical outcome by stabilizing the betaine (B1666868) intermediate. organic-chemistry.orgharvard.edu Careful optimization of these parameters is often necessary to maximize the yield of the desired alkene. In some cases, a one-pot tandem oxidation-Wittig process can be employed, where an alcohol is oxidized to an aldehyde in situ, which then immediately reacts with the Wittig reagent. wikipedia.orgnih.gov

Interactive Data Tables

Table 1: Comparison of Synthetic Methods for this compound

FeatureDehydration of 2,3-dimethyl-1-hexanolWittig Reaction with 2,3-dimethylhexanal
Starting Materials 2,3-dimethyl-1-hexanol, Acid Catalyst (e.g., H₂SO₄)2,3-dimethylhexanal, Phosphorus Ylide (e.g., Ph₃P=CH₂)
Key Intermediates Alkyloxonium ion, potential for CarbocationsBetaine, Oxaphosphetane
Regioselectivity Prone to rearrangements, may yield mixed isomersHigh, C=C bond forms at original C=O position
Stereoselectivity Follows Zaitsev's rule (generally), can be affected by stericsDependent on ylide structure (stabilized vs. unstabilized)
Common Side Reactions Carbocation rearrangements, ether formationFormation of triphenylphosphine oxide
Reaction Conditions High temperatures, strong acidOften milder conditions, strong base for ylide formation

Dehydrohalogenation Reactions

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, providing a direct pathway to alkenes from alkyl halides. The reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms of an alkyl halide, typically facilitated by a base. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting alkene. For the synthesis of this compound, a suitable precursor would be a haloalkane such as 1-halo-2,3-dimethylhexane or 2-halo-2,3-dimethylhexane.

The elimination of a hydrogen halide from an alkyl halide is most commonly achieved using a strong base. sci-hub.se The reaction generally proceeds via an E2 (bimolecular elimination) or E1 (unimolecular elimination) mechanism. wikipedia.org For the preparation of a terminal alkene like this compound, a sterically hindered base is often preferred to favor the formation of the less substituted (Hofmann) product.

Commonly employed reagent systems include:

Potassium hydroxide (B78521) (KOH) in ethanol: Alcoholic KOH is a classic and effective reagent for dehydrohalogenation. kaust.edu.sarsc.org The ethoxide ion (CH₃CH₂O⁻), formed in situ, acts as a strong base.

Sodium ethoxide (NaOEt) in ethanol: Similar to alcoholic KOH, this provides the ethoxide base for the elimination reaction. acs.org

Potassium tert-butoxide (KOtBu) in tert-butanol: As a bulky base, potassium tert-butoxide is particularly useful for promoting the formation of the less sterically hindered alkene (Hofmann product). acs.orgsit.edu.cn This would be a strategic choice to maximize the yield of the terminal alkene, this compound, over more substituted internal isomers.

Sodium amide (NaNH₂): This is a very strong base that can be used, often in liquid ammonia, to effect dehydrohalogenation. sci-hub.seacs.org

The reactivity of the alkyl halide precursor is also a critical factor, with the ease of elimination following the trend I > Br > Cl > F for the leaving group and 3° > 2° > 1° for the alkyl halide structure. wikipedia.orgsit.edu.cn

Table 1: Common Reagent Systems for Dehydrohalogenation

ReagentSolventBase StrengthCommon Application
Potassium Hydroxide (KOH)EthanolStrongGeneral-purpose dehydrohalogenation. kaust.edu.sarsc.org
Sodium Ethoxide (NaOEt)EthanolStrongFavors Zaitsev product in many cases. acs.org
Potassium tert-Butoxide (KOtBu)tert-ButanolVery Strong, BulkyFavors Hofmann product (less substituted alkene). acs.orgsit.edu.cn
Sodium Amide (NaNH₂)Liquid AmmoniaVery StrongUsed for difficult eliminations. sci-hub.seacs.org
Monitoring Reaction Progress (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a chemical reaction. du.ac.inlibretexts.org In the synthesis of this compound via dehydrohalogenation, TLC can be used to track the consumption of the starting alkyl halide and the formation of the alkene product. youtube.com

The process involves the following steps:

Preparation: A TLC plate, typically coated with silica (B1680970) gel, is used as the stationary phase. A suitable solvent system (mobile phase) is chosen that allows for the separation of the starting material and the product. A common approach is to use a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate. rsc.orgresearchgate.net

Spotting: At various time intervals, a small aliquot of the reaction mixture is taken and spotted onto the baseline of the TLC plate. libretexts.org It is standard practice to spot the pure starting material in a separate lane for reference and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. rochester.edu

Development: The TLC plate is placed in a developing chamber containing the mobile phase. The solvent moves up the plate by capillary action, carrying the components of the spotted mixtures at different rates depending on their polarity and affinity for the stationary phase. youtube.com

Visualization: After development, the plate is dried and the spots are visualized. Since alkyl halides and alkenes are often not colored, visualization is typically achieved using a UV lamp (if the compounds are UV-active) or by staining the plate with a chemical reagent such as potassium permanganate (B83412), which reacts with the alkene product to give a colored spot. rochester.edu

The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. youtube.comrsc.org The reaction is considered complete when the starting material spot is no longer visible. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system and helps in their identification. youtube.com

Indirect and Industrial-Scale Production Routes Relevant to Branched Hexenes

While dehydrohalogenation is a valuable laboratory method, industrial-scale production of specific branched alkenes often relies on catalytic processes that utilize readily available feedstocks. Olefin metathesis is a powerful technology in this context.

Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org This technology is used in large-scale industrial processes, such as the Phillips Triolefin Process and the Shell Higher Olefin Process (SHOP). ukzn.ac.zaethz.ch

Cross-metathesis involves the reaction between two different olefins. To synthesize a branched hexene like an isomer of 2,3-dimethylhexene, one could envision the cross-metathesis of a smaller branched alkene with another olefin. For example, the cross-metathesis of isobutene with 2-butene (B3427860) could theoretically yield isomers of dimethylhexene, although product distribution would be a significant challenge.

A widely used industrial catalyst for such transformations is tungsten trioxide supported on silica (WO₃/SiO₂). acs.orgsit.edu.cnethz.ch This heterogeneous catalyst is valued for its stability and resistance to poisoning, although it typically requires high operating temperatures (e.g., 350-450 °C). sit.edu.cn The activity of the WO₃/SiO₂ catalyst can be influenced by various factors, including the loading of tungsten oxide and pretreatment conditions. kaust.edu.saresearchgate.net Modifiers, such as magnesium oxide (MgO), are sometimes used in conjunction with WO₃/SiO₂ to facilitate isomerization reactions when necessary, for instance, to convert 1-butene (B85601) to 2-butene in the feed for propylene (B89431) production. sit.edu.cn

Recent research has focused on developing more well-defined silica-supported tungsten-oxo catalysts to better understand and improve the performance of these industrial systems. sci-hub.sekaust.edu.sarsc.org

Table 2: Industrial Olefin Metathesis Processes and Catalysts

ProcessFeedstockProduct(s)Catalyst System
Phillips Triolefin Process (historical)PropyleneEthylene (B1197577), 2-ButeneWO₃/SiO₂ ethz.ch
Olefin Conversion Technology (OCT)Ethene, 2-ButenePropyleneWO₃/SiO₂ ethz.ch
Neohexene ProcessDiisobutene, EtheneNeohexene, IsobuteneWO₃/MgO/SiO₂ wikipedia.orgethz.ch

Olefin Metathesis Pathways

Product Distribution and Isomerization Challenges

A significant challenge in the application of olefin metathesis, particularly at the high temperatures required for catalysts like WO₃/SiO₂, is the concurrent isomerization of the double bond in both reactants and products. google.comgoogle.com This leads to a complex mixture of products and reduces the selectivity for the desired alkene. google.com For example, in a hypothetical cross-metathesis aimed at producing this compound, isomerization of the starting materials and the target molecule could lead to the formation of various other C8 isomers.

The isomerization can occur through different mechanisms and can be influenced by the acidic properties of the catalyst support. ukzn.ac.za This can lead to a statistical, or near-statistical, distribution of products, which then requires extensive and costly separation processes. wikipedia.org In some industrial applications, this isomerization is deliberately harnessed. For instance, in isomerizing metathesis, a dual-catalyst system is used where one catalyst promotes double bond migration and the other performs the metathesis, allowing for the conversion of a mixture of isomers into a defined set of products. researchgate.netacs.org However, for the synthesis of a single, specific isomer like this compound, suppressing isomerization is a key objective. google.comgoogle.com This can sometimes be achieved by modifying the catalyst, for example, by adding basic promoters to neutralize acid sites. ethz.ch

Dimerization Processes (e.g., Isobutene Dimerization to Dimethylhexenes)

Dimerization of smaller alkenes, such as isobutene, presents a direct pathway to larger, more complex molecules like dimethylhexenes. These processes are typically catalyzed and can be tuned to favor the formation of specific isomers.

Catalytic Systems and Reaction Conditions (e.g., H₂S Co-feeding)

The dimerization of isobutene can be effectively controlled to produce various dimethylhexene isomers, including the linear dimer 2,5-dimethylhexene, a valuable precursor for aromatics. rsc.org Research has shown that traditional acid-catalyzed dimerization often leads to branched products. acs.org However, alternative catalytic systems have been developed to achieve higher selectivity for linear dimers.

One notable approach involves the use of nickel-based catalysts. For instance, a heterogeneous nickel complex catalyst has been reported to promote the dimerization of isobutene to yield linearly linked dimers like 2,5-dimethylhexene. nih.govsemanticscholar.org While effective, these catalysts can suffer from declining performance over time. rsc.orgsemanticscholar.org Another strategy employs a Bi₂O₃ catalyst for the oxidative dimerization of isobutene, which has demonstrated a 13% yield of 2,5-dimethylhexene with 53% selectivity. rsc.orgsemanticscholar.org

A significant advancement in this area is the co-feeding of hydrogen sulfide (B99878) (H₂S) during isobutene dimerization. researchgate.netrsc.orgbohrium.com Studies have demonstrated that in the absence of H₂S, the dimerization of isobutene does not proceed to form 2,5-dimethylhexenes (2,5-DMHs). rsc.orgresearchgate.netrsc.org However, with H₂S co-feeding, these desired products are successfully generated. rsc.orgresearchgate.netrsc.org The reaction is sensitive to several parameters, with optimal conditions identified at 375 °C and an isobutene to H₂S molar ratio of 2/1. researchgate.netrsc.org The yield of 2,5-DMHs has been observed to increase as the total pressure is raised from 1.0 to 3.0 atm. researchgate.netrsc.org

The choice of reactor can also influence the outcome. Reactors with a smaller surface area to volume ratio have been found to exhibit higher selectivity towards 2,5-DMHs. bohrium.com Without H₂S, isobutene dimerization tends to produce byproducts such as 1,1,3-trimethylcyclopentane (B1620192), 2,2,4-trimethylpentane, and 2,4,4-trimethyl-1-pentene. rsc.org

Effect of H₂S Co-feeding on Isobutene Dimerization
ConditionProductsYield of 2,5-DMHsSelectivity for 2,5-DMHs
Without H₂S1,1,3-trimethylcyclopentane, 2,2,4-trimethylpentane, 2,4,4-trimethyl-1-penteneNot produced-
With H₂S2,5-dimethylhexane, 2,5-dimethyl-1-hexene, 2,5-dimethyl-2-hexene4.1%27.8%
Mechanistic Insights into Dimerization-Isomerization Cascades

The mechanism of isobutene dimerization is highly dependent on the catalytic system employed. In conventional acid-catalyzed reactions, the process is believed to proceed through carbocation intermediates, which favors the formation of branched isomers due to the stability of tertiary carbocations. rsc.orgifpenergiesnouvelles.fr

The co-feeding of H₂S introduces a radical-based mechanism. rsc.orgbohrium.com It is proposed that H₂S decomposes into hydrogen (H•) and hydrosulfide (B80085) (SH•) radicals. rsc.org These radicals can then activate the terminal carbon of isobutene, initiating a dimerization process that leads to the formation of linear dimers like 2,5-dimethylhexenes. rsc.orgbohrium.com This radical pathway circumvents the typical carbocation route, thus altering the product distribution. rsc.org

In the absence of H₂S, the formation of byproducts like 1,1,3-trimethylcyclopentane is thought to occur through the dimerization of isobutene to 1,1,3,3-tetramethylcyclobutane, which subsequently isomerizes. rsc.org

The dimerization of butene isomers can also be influenced by the catalyst and reaction conditions. For example, nickel-exchanged zeolites can catalyze the dimerization of 1-butene to a mixture of n-octenes and methylheptenes. utoronto.ca The product ratio is affected by the concurrent isomerization of 1-butene to 2-butene. utoronto.ca Interestingly, 2-butene dimerization over these catalysts primarily yields methylheptene and dimethylhexene, though at a much lower rate than 1-butene dimerization. utoronto.ca

Stereoselective Synthesis of Substituted Alkenes

Achieving specific stereochemistry in substituted alkenes often requires specialized synthetic methods that go beyond simple dimerization. Hydroalumination and the use of organometallic reagents are powerful tools for this purpose.

Hydroalumination of Alkynes

Hydroalumination of alkynes is a well-established method for the stereoselective synthesis of alkenes. The reaction involves the cis-addition of an aluminum hydride, such as diisobutylaluminium hydride (DIBAL-H), across the triple bond of an alkyne. scielo.org.boscielo.org.bo This process initially yields a Z-alkenylalane. scielo.org.boscielo.org.bo

These alkenylalane intermediates are versatile and can be converted to various substituted alkenes with retention of configuration. For example, reaction with halogens can produce Z-alkenyl halides. scielo.org.boscielo.org.bo Furthermore, these intermediates can react with epoxides to form β-hydroxy substituted trans-alkenes. rsc.org The stereoselectivity of the hydroalumination of alkynes is a key feature, allowing for the controlled synthesis of specific alkene isomers. researchgate.net For instance, the hydroalumination of 1-hexyne (B1330390) followed by iodination yields (E)-1-iodo-1-hexene. scielo.org.bo

Titanium-catalyzed hydroalumination of propargylic amines with Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has been shown to produce Z-configured allylic amines with high stereoselectivity. rsc.org

Organometallic Reagent Applications (e.g., Organocopper Reagents)

Organocopper reagents are widely used in organic synthesis for the formation of carbon-carbon bonds with high stereocontrol. scielo.org.bo They can be employed in the synthesis of substituted alkenes through several strategies.

One approach involves the reaction of organocopper reagents with alkenylalanes, which are generated from the hydroalumination of alkynes. This allows for the replacement of the halogen in an alkenyl halide with an alkyl group, proceeding with retention of configuration. scielo.org.bo

Organocopper reagents also undergo regio- and stereoselective ring-opening reactions with chiral substrates. For example, the reaction of organocopper reagents with chiral 1,3-oxazolidin-2-one derivatives proceeds via an anti-S_N2' mechanism to yield di-, tri-, and tetrasubstituted alkenes. rsc.org Similarly, the reaction with vinyl aziridines or vinyl oxazolidinones can produce (E)-alkene dipeptide isosteres with high regio- and diastereoselectivity. nih.govrsc.org The addition of organocopper reagents to chiral N-acyliminium ions has also been shown to proceed with a high degree of trans selectivity. scispace.com

The reaction of organocopper(I) reagents with terminal alkynes leads to the formation of 1-alkenylcopper(I) compounds in a syn manner. scielo.org.bo These intermediates can then react with various electrophiles to produce trisubstituted alkenes while retaining their configuration. scielo.org.bo

Yield Optimization and Purity Considerations in this compound Synthesis

Optimizing the yield and purity of a desired alkene isomer like this compound is a critical aspect of its synthesis. This often involves careful control of reaction conditions and the selection of appropriate catalysts and reagents.

In the context of isobutene dimerization with H₂S co-feeding, several factors influence the yield of 2,5-dimethylhexenes. The reaction temperature, the molar ratio of isobutene to H₂S, and the total feed pressure are all crucial parameters. researchgate.netrsc.org The optimal temperature has been identified as 375 °C, with an ideal isobutene/H₂S ratio of 2/1. researchgate.netrsc.org Increasing the initial total feed pressure has been shown to enhance the yield of the desired dimethylhexene products. bohrium.com The reaction time also plays a role, with the yield of 2,5-DMHs increasing with time before reaching a steady state. bohrium.com

For the synthesis of 1-hexene (B165129) from ethylene trimerization, a four-component catalyst system has been optimized. nsmsi.ir The study found that an Al/Cr ratio of 40, a temperature of 90°C, and n-heptane as the solvent resulted in a high yield and selectivity for 1-hexene. nsmsi.ir Another study on ethylene trimerization using a different catalytic system also highlighted the importance of the co-catalyst to catalyst ratio for maximizing yield and selectivity. ippi.ac.ir

In the dimerization of 2-ethyl-1-hexene, the choice of catalyst is paramount. While some acidic catalysts like montmorillonite (B579905) K-10 and sulfated zirconia were found to be inactive for dimerization, cation exchange resins such as Amberlyst-15 and Nafion effectively catalyzed the reaction at elevated temperatures. researchgate.net The hydration level of these catalysts also significantly impacted the reaction rate. researchgate.net Subsequent hydrogenation and fractional distillation of the dimer mixture can lead to isolation of the saturated product in up to 90% yield. researchgate.net

Optimization of 1-Hexene Production from Ethylene Trimerization
Catalyst SystemOptimal Al/Cr RatioOptimal TemperatureSolventYieldSelectivity
{2,5-dimethylpyrrole (DMP)/Cr(III)/Triethyl Aluminum (TEA)/hexachloroethane (HCE)}4090 °Cn-heptane193850 (g L-C6/g Cr.h)91.8%
[Cr(2-EH)3/2,5-DMP/C2Cl6 /TNOA]200Not specifiedNot specified72073.53 (g 1-C6/g Cr. h)96.85%

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 1 Hexene

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

The π-bond of 2,3-dimethyl-1-hexene is a primary site for electrophilic attack. In these reactions, an electrophile is attracted to the electron-rich double bond, initiating a process that breaks the π-bond and forms two new sigma bonds. libretexts.orgunits.it The regioselectivity of these additions is a key consideration, often governed by the stability of the intermediate carbocation.

Halogenation (e.g., with Chlorine or Bromine)

The halogenation of this compound with elemental chlorine (Cl₂) or bromine (Br₂) proceeds via an electrophilic addition mechanism. This reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). masterorganicchemistry.comyoutube.com The process is stereoselective, resulting in anti-addition, where the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.comlibretexts.org

The mechanism is initiated by the polarization of the halogen molecule as it approaches the alkene's π-bond. libretexts.org This leads to the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). libretexts.orglibretexts.org This three-membered ring is then subjected to nucleophilic attack by the halide ion (Br⁻ or Cl⁻) generated in the initial step. The attack occurs at the more substituted carbon of the former double bond (C2 in this case) from the backside, leading to the opening of the ring and the formation of a vicinal dihalide. masterorganicchemistry.comyoutube.com The final product is 1,2-dibromo-2,3-dimethylhexane or 1,2-dichloro-2,3-dimethylhexane.

Table 1: Halogenation of this compound
ReactantReagentProductKey Mechanistic Features
This compoundBr₂ in CCl₄1,2-Dibromo-2,3-dimethylhexane
  • Cyclic halonium ion intermediate
  • Anti-addition stereochemistry
  • Regioselective attack at the more substituted carbon
  • This compoundCl₂ in CH₂Cl₂1,2-Dichloro-2,3-dimethylhexane

    Hydrohalogenation

    Hydrohalogenation involves the addition of a hydrogen halide, such as hydrogen chloride (HCl) or hydrogen bromide (HBr), across the double bond of this compound. masterorganicchemistry.com This reaction is highly regioselective and follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. masterorganicchemistry.comuomus.edu.iq

    The mechanism proceeds in two steps. libretexts.org First, the alkene's π-bond acts as a nucleophile, attacking the electrophilic proton of the hydrogen halide. This breaks the H-X bond and forms a new C-H bond at the less substituted carbon (C1), resulting in the formation of the most stable carbocation intermediate. In the case of this compound, this is a tertiary carbocation at C2. libretexts.org In the second step, the nucleophilic halide ion (Cl⁻ or Br⁻) rapidly attacks the electrophilic carbocation, forming the final alkyl halide product. libretexts.org Due to the stability of the tertiary carbocation formed, rearrangement is not expected in this specific case, and the major product is 2-halo-2,3-dimethylhexane. pressbooks.pub

    Table 2: Hydrohalogenation of this compound
    ReactantReagentProductKey Mechanistic Features
    This compoundHCl2-Chloro-2,3-dimethylhexane
  • Follows Markovnikov's rule
  • Formation of the most stable carbocation intermediate (tertiary)
  • No carbocation rearrangement expected
  • This compoundHBr2-Bromo-2,3-dimethylhexane

    Hydration (e.g., Oxymercuration-Demercuration)

    The hydration of this compound to form an alcohol can be effectively achieved using the oxymercuration-demercuration reaction. This two-step method provides a reliable way to achieve Markovnikov hydration while avoiding the carbocation rearrangements that can occur in simple acid-catalyzed hydration. libretexts.orglibretexts.org

    Table 3: Oxymercuration-Demercuration of this compound
    ReactantReagentsProductKey Mechanistic Features
    This compound1. Hg(OAc)₂, H₂O/THF 2. NaBH₄2,3-Dimethyl-2-hexanol
  • Markovnikov regioselectivity
  • Avoids carbocation rearrangement
  • Cyclic mercurinium ion intermediate
  • Anti-addition stereochemistry
  • Oxidation Reactions and Product Formation

    The double bond of this compound is also susceptible to oxidation by various reagents. These reactions can lead to the formation of epoxides or diols, which are valuable synthetic intermediates.

    Epoxidation Reactions and Epoxide Intermediate Formation

    Epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide (or oxirane). This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org

    The reaction proceeds through a concerted mechanism, where the transfer of the oxygen atom and the formation of the epoxide ring occur in a single step. libretexts.org The π-bond of the alkene acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted nature ensures that the stereochemistry of the alkene is retained in the product. The epoxidation of this compound yields 2-(sec-butyl)-2-methyloxirane. Such reactions are often carried out in non-aqueous solvents to prevent the subsequent hydrolysis of the epoxide ring. libretexts.orglibretexts.org

    Table 4: Epoxidation of this compound
    ReactantReagentProductKey Mechanistic Features
    This compoundm-CPBA2-(sec-Butyl)-2-methyloxirane
  • Concerted mechanism
  • Formation of a three-membered epoxide ring
  • Retention of alkene stereochemistry
  • Diol Formation (e.g., with Osmium Tetroxide)

    Syn-dihydroxylation of this compound can be accomplished using osmium tetroxide (OsO₄). This reaction converts the alkene into a vicinal diol (or glycol), a compound with hydroxyl groups on adjacent carbons. libretexts.orglibretexts.org The reaction is highly stereospecific, resulting in the addition of both hydroxyl groups to the same face of the double bond (syn-addition). masterorganicchemistry.comyoutube.com

    The mechanism involves the concerted cycloaddition of OsO₄ to the alkene, forming a five-membered cyclic osmate ester intermediate. masterorganicchemistry.comlumenlearning.com This intermediate is then cleaved in a subsequent workup step, typically using a reducing agent like sodium bisulfite (NaHSO₃) or by using a co-oxidant like N-methylmorpholine N-oxide (NMO) in catalytic amounts, which regenerates the OsO₄. lumenlearning.comorganic-chemistry.org The product of this reaction is 2,3-dimethyl-1,2-hexanediol, with the two hydroxyl groups oriented on the same side of the original C1-C2 bond.

    Table 5: Diol Formation from this compound
    ReactantReagentsProductKey Mechanistic Features
    This compound1. OsO₄ (catalytic), NMO 2. H₂O2,3-Dimethyl-1,2-hexanediol
  • Syn-addition stereochemistry
  • Cyclic osmate ester intermediate
  • Concerted cycloaddition mechanism
  • Oxidative Cleavage Pathways

    The double bond in this compound is susceptible to cleavage by strong oxidizing agents, leading to the formation of smaller carbonyl-containing molecules. The specific products depend on the reagents and conditions used.

    One of the most common methods for cleaving alkenes is ozonolysis . acs.orglibretexts.org In this two-step process, this compound first reacts with ozone (O₃) at low temperatures to form an unstable intermediate called an ozonide. This ozonide is then typically treated with a reducing agent, such as dimethyl sulfide (B99878) ((CH₃)₂S) or zinc dust and water, in what is known as a reductive workup. acs.orgrsc.org This workup cleaves the ozonide to yield two carbonyl compounds. For this compound, ozonolysis with a reductive workup breaks the double bond, converting the =CH₂ group into formaldehyde (B43269) and the other part of the molecule into a ketone.

    Alternatively, an oxidative workup (e.g., with hydrogen peroxide, H₂O₂) can be used after ozonolysis. acs.orglibretexts.org In this case, any aldehydes formed are oxidized to carboxylic acids. For this compound, since one of the initial products is a ketone, it remains unchanged, while formaldehyde would be oxidized to carbonic acid, which is unstable and decomposes to carbon dioxide and water.

    Another powerful method for oxidative cleavage involves the use of potassium permanganate (B83412) (KMnO₄). acs.orgyoutube.com When this compound is treated with hot, acidic, or basic potassium permanganate, the double bond is cleaved. Under these strong oxidizing conditions, the terminal =CH₂ group is oxidized to carbon dioxide and water. The other fragment, a ketone, is generally resistant to further oxidation.

    Predicted Products of Oxidative Cleavage of this compound:

    Reagent/ConditionsProduct 1Product 2
    1. O₃; 2. (CH₃)₂S (reductive workup)2-Methyl-3-hexanoneFormaldehyde
    1. O₃; 2. H₂O₂ (oxidative workup)2-Methyl-3-hexanoneCarbon dioxide
    Hot, acidic KMnO₄2-Methyl-3-hexanoneCarbon dioxide

    Reduction Reactions

    The carbon-carbon double bond in this compound can be reduced to a single bond through the addition of hydrogen.

    Catalytic hydrogenation is a common method for the reduction of alkenes. acs.org This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. For this compound, this process effectively saturates the molecule, converting the alkene into its corresponding alkane.

    When this compound is treated with hydrogen gas over a palladium catalyst (often supported on carbon, Pd/C), the double bond is reduced to a single bond, yielding 2,3-dimethylhexane (B1346964). The reaction is typically highly efficient and results in the formation of two new carbon-hydrogen sigma bonds.

    Catalytic Hydrogenation of this compound:

    ReactantCatalystProduct
    This compoundH₂/Pd-C2,3-Dimethylhexane

    Radical Reactions Involving this compound

    The reaction of this compound with radical species, such as bromine atoms, can proceed through different pathways, primarily atom abstraction and addition to the double bond.

    The interaction of bromine atoms with alkenes can lead to two competing reaction pathways: the addition of the bromine atom to the double bond to form a bromoalkyl radical, and the abstraction of a hydrogen atom from the alkene to form hydrogen bromide and an alkyl radical. acs.orgresearchgate.net

    In the case of this compound, the likely site for hydrogen abstraction would be the tertiary C-H bond at the C3 position, which is allylic to the double bond. This would lead to the formation of a resonance-stabilized allylic radical.

    Kinetic studies on the reaction of bromine atoms with alkenes allow for the determination of rate constants for both the addition and abstraction pathways. For the reaction of bromine atoms with 1-hexene (B165129) , the rate constant for hydrogen atom abstraction has been determined over a range of temperatures. acs.org

    The Arrhenius expression for the H atom abstraction channel for the reaction of Br with 1-hexene is given as: k₃b = (3.25 ± 0.4) × 10⁻¹² exp{−(425 ± 70)/T} cm³ molecule⁻¹ s⁻¹ acs.org

    This expression shows how the rate of hydrogen abstraction changes with temperature.

    For comparison, kinetic data for the addition of bromine atoms to other branched alkenes have also been studied. For 2-methyl-2-butene and 2,3-dimethyl-2-butene (B165504) , the Arrhenius expressions for the addition reaction at 1 Torr total pressure of He are: acs.org

    2-methyl-2-butene: k₁a = (5.2 ± 2.5) × 10⁻¹⁶ exp{(1910 ± 250)/T} cm³ molecule⁻¹ s⁻¹ acs.org

    2,3-dimethyl-2-butene: k₂a = (8.4 ± 6.3) × 10⁻¹⁶ exp{(1950 ± 290)/T} cm³ molecule⁻¹ s⁻¹ acs.org

    These values indicate that the rate of bromine atom addition is influenced by the structure of the alkene.

    Kinetic Data for Reactions of Bromine Atoms with Related Alkenes:

    AlkeneReaction ChannelArrhenius Expression (cm³ molecule⁻¹ s⁻¹)
    1-HexeneH-atom Abstractionk = (3.25 ± 0.4) × 10⁻¹² exp{−(425 ± 70)/T} acs.org
    2-Methyl-2-buteneBr-atom Additionk = (5.2 ± 2.5) × 10⁻¹⁶ exp{(1910 ± 250)/T} acs.org
    2,3-Dimethyl-2-buteneBr-atom Additionk = (8.4 ± 6.3) × 10⁻¹⁶ exp{(1950 ± 290)/T} acs.org

    The thermodynamics of the addition of a bromine atom to an alkene can be described by the enthalpy of reaction (ΔH°). This value indicates whether the formation of the bromoalkyl radical adduct is an exothermic or endothermic process.

    For the reactions of bromine atoms with 2-methyl-2-butene and 2,3-dimethyl-2-butene , the enthalpies of reaction for the formation of the adduct radical have been estimated from kinetic studies. acs.org These values provide an approximation for the thermodynamics of a similar reaction with this compound.

    The formation of the adduct radical is an exothermic process for these branched alkenes. The heat of formation (ΔH°f) of the resulting bromoalkyl radical can also be estimated from these studies. acs.org

    Thermodynamic Data for Bromine Adduct Radical Formation with Related Alkenes:

    AlkeneEnthalpy of Reaction (ΔH°ᵣ) (kcal mol⁻¹)Heat of Formation of Adduct Radical (ΔH°f) (kcal mol⁻¹)
    2-Methyl-2-butene-(10.0 ± 1.6) acs.org6.8 ± 1.6 acs.org
    2,3-Dimethyl-2-butene-(9.8 ± 2.1) acs.org0.1 ± 2.5 acs.org

    These data indicate that the formation of the bromine adduct radical is thermodynamically favorable for these types of alkenes. acs.org

    Peroxide-Initiated Reactions

    Peroxide-initiated reactions with alkenes, such as the addition of hydrogen bromide (HBr), proceed via a free-radical mechanism, leading to anti-Markovnikov addition. chemistrysteps.commasterorganicchemistry.com This process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide (ROOR) when subjected to heat or light, forming two alkoxy radicals (RO•). masterorganicchemistry.com

    The resulting alkoxy radical then abstracts a hydrogen atom from HBr, generating a bromine radical (Br•). masterorganicchemistry.com This bromine radical subsequently adds to the double bond of this compound. The addition occurs in a regioselective manner, where the bromine radical attacks the less substituted carbon of the double bond. This leads to the formation of a more stable tertiary radical on the more substituted carbon. chemistrysteps.commasterorganicchemistry.com The reaction concludes with the newly formed carbon radical abstracting a hydrogen atom from another HBr molecule, thereby propagating the radical chain. chemistrysteps.commasterorganicchemistry.com

    The key distinction between the ionic (Markovnikov) and radical (anti-Markovnikov) addition of HBr lies in the initial attacking species. In the ionic mechanism, a proton (H+) adds first to create the most stable carbocation, whereas in the radical mechanism, the bromine radical (Br•) adds first to yield the most stable radical intermediate. chemistrysteps.com These radical addition reactions typically lack stereoselectivity, resulting in a mixture of syn and anti-addition products. chemistrysteps.com

    Cycloaddition and Ene Reactions

    This compound can participate in cycloaddition and ene reactions, which are influenced by various factors including the nature of the reactants and reaction conditions. wikipedia.orgpageplace.de Ene reactions are pericyclic reactions involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org These reactions usually require activated substrates or high temperatures. wikipedia.org

    Influence of Temperature and Pressure on Reaction Rates

    Temperature and pressure significantly impact the rates of cycloaddition and ene reactions. numberanalytics.com Generally, higher temperatures increase the reaction rate but can diminish selectivity by providing enough energy for alternative, non-selective pathways to occur. numberanalytics.com

    Pressure also plays a crucial role. An increase in pressure typically accelerates reactions that have a negative activation volume (ΔV‡), which is common in bond-forming reactions like cycloadditions where the transition state is more compact than the reactants. d-nb.info For instance, the ene reactions of various alkenes with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) show acceleration under high pressure, indicative of a negative volume of activation. kpfu.ru The ratio of the activation volume to the reaction volume (ΔV‡/ΔVr) for the ene reaction of 1-hexene with PTAD was found to be 1.16, suggesting a more compact cyclic activated complex compared to the acyclic product. kpfu.ru

    Table 1: Activation and Thermodynamic Parameters for Ene Reactions with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

    Alkene ΔH‡ (kJ/mol) ΔS‡ (J/mol·K) ΔV‡ (cm³/mol) ΔVr (cm³/mol) ΔHr (kJ/mol)
    Cyclohexene 53.3 -106 -29.1 -25.0 -155.9
    1-Hexene 51.3 -122 -31.0 -26.6 -158.2
    2,3-Dimethyl-2-butene 20.0 -144 - - -150.2

    Data sourced from a study on the ene reactions of alkenes with PTAD. researchgate.net

    Transition State Analysis and Reaction Thermodynamics (Enthalpy, Entropy, Volume of Activation)

    The thermodynamics of ene reactions are characterized by large negative enthalpies of reaction (ΔHr), indicating that they are highly exothermic. For example, the ene reaction of 2,3-dimethyl-2-butene with PTAD has a heat of reaction of -150.2 kJ/mol. researchgate.net

    The transition states of these reactions are highly ordered, which is reflected in the large negative values of the entropy of activation (ΔS‡). kpfu.ru For the reaction of 1-hexene with PTAD, the ΔS‡ is -122 J/mol·K. researchgate.net This high degree of order in the transition state is consistent with a cyclic structure. kpfu.ru

    The volume of activation (ΔV‡) provides further insight into the transition state structure. Large negative values for ΔV‡, such as -31.0 cm³/mol for the reaction of 1-hexene with PTAD, support the concept of a compact, cyclic transition state. researchgate.net The observation that the ratio of the activation volume to the reaction volume is greater than one suggests that the transition state is even more compact than the final product. kpfu.ru

    Concerted vs. Stepwise Mechanisms in Alkene Additions

    The mechanism of cycloaddition reactions can be either concerted, where all bond-making and bond-breaking occurs in a single step, or stepwise, involving the formation of an intermediate. rsc.org While many Diels-Alder reactions are concerted, some cycloadditions, particularly those involving enones and alkenes, proceed through a stepwise mechanism with diradical intermediates. wikipedia.orgnih.gov

    For ene reactions, a concerted mechanism is often proposed and is supported by experimental and computational evidence. wikipedia.org The transition state is typically envisioned as having an envelope conformation. wikipedia.org However, the possibility of stepwise pathways involving intermediates like aziridinium (B1262131) imides has also been considered, especially in reactions with enophiles like PTAD. uoc.gr The level of concert can be influenced by the substituents on the reactants. nih.gov In some cases, a diradical stepwise process can compete with or even be favored over a concerted pathway. nih.govresearchgate.net The choice between a concerted and stepwise mechanism is often a subject of detailed mechanistic studies using various techniques to probe for intermediates and transition state structures.

    Polymerization and Oligomerization Behavior

    Alkenes like this compound can undergo polymerization and oligomerization through various mechanisms, including cationic, anionic, radical, and coordination polymerization. libretexts.org The steric hindrance in this compound can influence its polymerization behavior.

    Mechanistic Considerations in Polymer Formation

    The polymerization of alkenes can be initiated by different types of catalysts, leading to polymers with varying properties. libretexts.org

    Cationic Polymerization : This is initiated by acids and proceeds through a carbocationic growing chain. Alkenes with electron-donating groups, like 2-methylpropene, are more readily polymerized by this mechanism. libretexts.org

    Radical Polymerization : Initiated by radicals, often from peroxides, this mechanism involves the stepwise addition of radicals to the alkene monomers. libretexts.org

    Anionic Polymerization : This involves a nucleophilic attack on the double bond, leading to a carbanionic growing chain. It is more common for alkenes with electron-attracting groups. libretexts.org

    Coordination Polymerization : This method, often employing Ziegler-Natta or Phillips catalysts (e.g., triethylaluminum (B1256330) and titanium tetrachloride), involves the coordination of the alkene to a metal center. libretexts.org This mechanism is known for producing polymers with high molecular weight and specific stereochemistry. researchgate.net

    For hindered alkenes, the choice of catalyst is crucial. For instance, certain iron(III) complexes activated with ethylaluminum dichloride have been used to polymerize 1-hexene, resulting in branched poly(1-hexene). mdpi.com The mechanism often involves a coordination-insertion pathway, where the monomer inserts into the metal-alkyl bond of the growing polymer chain. rsc.org The regioselectivity of insertion (e.g., 1,2-insertion vs. 2,1-insertion) determines the branching structure of the resulting polymer. mdpi.com For example, in the polymerization of 1-hexene with certain salicylaldimine iron(III) catalysts, 2,1-insertion is favored, leading to polymers with dominant long-chain branches. mdpi.com

    Advanced Spectroscopic Characterization of 2,3 Dimethyl 1 Hexene and Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopynih.govchemicalbook.com

    NMR spectroscopy serves as a cornerstone for the definitive identification and structural analysis of 2,3-dimethyl-1-hexene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

    Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis for Structural Elucidationnih.govchemicalbook.com

    The ¹H NMR spectrum of this compound offers a detailed picture of the proton environments within the molecule. The spectrum, typically recorded in a solvent like chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the different types of protons. guidechem.comguidechem.com The chemical shifts (δ) are measured in parts per million (ppm).

    Key features of the ¹H NMR spectrum include signals for the vinyl protons of the C1 double bond, the methine proton at C3, the methylene (B1212753) protons of the butyl chain, and the various methyl groups. The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, offering valuable connectivity information. For instance, the vinyl protons will appear as distinct multiplets due to their non-equivalent environments. The methyl groups will exhibit characteristic singlet or doublet signals depending on their position.

    Table 1: Predicted ¹H NMR Chemical Shifts for this compound
    Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
    =CH₂ (vinyl)~4.6 - 4.8Multiplet2H
    -CH- (methine)~2.0 - 2.3Multiplet1H
    -CH₂- (methylene)~1.2 - 1.4Multiplet4H
    C2-CH₃ (methyl)~1.7Singlet3H
    C3-CH₃ (methyl)~0.9Doublet3H
    Terminal -CH₃~0.9Triplet3H

    Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for Carbon Framework Determinationnih.gov

    Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct map of the carbon skeleton of this compound. nih.gov Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are more widely dispersed than in ¹H NMR, making it easier to identify individual carbon atoms.

    The spectrum will show signals for the two sp²-hybridized carbons of the double bond, with the terminal CH₂ carbon appearing at a different chemical shift than the quaternary C2 carbon. The sp³-hybridized carbons of the alkyl chain and the methyl groups will also have characteristic chemical shifts. The number of signals in the ¹³C NMR spectrum directly confirms the number of non-equivalent carbon atoms in the molecule, providing strong evidence for the proposed structure.

    Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
    Carbon Atom Predicted Chemical Shift (ppm)
    C1 (=CH₂)~108
    C2 (=C<)~145
    C3 (-CH-)~40
    C4 (-CH₂-)~35
    C5 (-CH₂-)~21
    C6 (-CH₃)~14
    C2-CH₃~22
    C3-CH₃~16

    Mass Spectrometry (MS)nih.govnist.gov

    Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identificationnih.govnist.gov

    Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnist.gov In the analysis of this compound, GC is used to separate the compound from any impurities or other components in a mixture. The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification.

    Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. nist.gov The purity of the this compound sample can be assessed by the presence of a single major peak in the gas chromatogram.

    Fragmentation Patterns and Derivation of Structural Informationnih.gov

    The mass spectrum of this compound provides a wealth of structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) will appear at an m/z value corresponding to the molecular weight of the compound (112.21 g/mol ). nih.gov

    The fragmentation of the molecular ion is not random; it breaks at specific bonds to form more stable carbocations. For alkenes, fragmentation is often initiated by the cleavage of bonds allylic to the double bond, as this leads to the formation of resonance-stabilized allylic cations. youtube.com Common fragments for this compound would result from the loss of alkyl radicals. For example, the loss of a propyl radical (C₃H₇•) would result in a fragment ion at m/z 69, while the loss of an ethyl radical (C₂H₅•) would produce a fragment at m/z 83. The most abundant fragment ion gives rise to the base peak in the spectrum. Analysis of these characteristic fragment ions allows for the reconstruction of the original molecular structure.

    Infrared (IR) Spectroscopynih.govnist.gov

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

    The most prominent features in the IR spectrum of this compound are the absorptions associated with the C=C double bond and the C-H bonds. The C=C stretching vibration of the alkene typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group (=C-H) are found at higher frequencies, usually above 3000 cm⁻¹, while the C-H stretching vibrations of the saturated alkyl portions of the molecule occur just below 3000 cm⁻¹. Additionally, the out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong absorptions in the 890-990 cm⁻¹ region, which are characteristic of terminal alkenes.

    Table 3: Characteristic IR Absorption Bands for this compound
    Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
    =C-HStretch3070 - 3090
    C-H (alkyl)Stretch2850 - 2960
    C=CStretch~1645
    =C-HOut-of-plane bend~890
    C-H (alkyl)Bend1370 - 1470

    Vibrational Analysis of Characteristic Functional Groups

    The infrared spectrum of a molecule offers a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of its functional groups. researchgate.netwiley.com For this compound, the key functional groups are the C=C double bond and the C-H bonds within its alkyl structure.

    The vibrational spectrum of a molecule is a unique physical property and can be used for identification. researchgate.net The primary absorption bands in hydrocarbons like this compound arise from C-H and C-C bond vibrations. libretexts.org In alkanes, C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region, while C-H bending or scissoring vibrations appear at 1450-1470 cm⁻¹. libretexts.org For alkenes, the C=C stretching vibration is a key characteristic, appearing in the range of 1640-1680 cm⁻¹. libretexts.org Additionally, the stretching of =C-H bonds occurs at higher frequencies, between 3000-3100 cm⁻¹, and =C-H bending vibrations are found in the 650-1000 cm⁻¹ region. libretexts.org

    In the case of branched alkanes like 2,3-dimethylbutane, which shares structural similarities with the saturated portion of this compound, strong C-H stretching absorptions are seen between 2880 and 2940 cm⁻¹. docbrown.info Strong C-H deformation vibrations for CH₂ and CH₃ groups are also present from 1365 to 1480 cm⁻¹. docbrown.info Furthermore, skeletal C-C vibrations associated with a C-(CH₃)₂ group are observed at 1140-1175 cm⁻¹ and 790-840 cm⁻¹. docbrown.info

    The following table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound.

    Functional GroupVibration TypeWavenumber (cm⁻¹)
    =C-HStretch3000-3100
    C-H (alkyl)Stretch2850-3000
    C=CStretch1640-1680
    C-H (alkyl)Bend (Scissoring)1450-1470
    =C-HBend650-1000

    This table is based on general ranges for functional groups and data from related compounds. libretexts.orgdocbrown.info

    Gas-Phase Infrared Studies

    Gas-phase infrared spectroscopy provides valuable data on molecular structure and vibrational frequencies without the influence of intermolecular interactions present in condensed phases. The National Institute of Standards and Technology (NIST) has compiled gas-phase infrared spectral data for this compound. nist.gov This data reveals the absorption characteristics of the isolated molecule. The spectrum can be viewed and downloaded in various formats from the NIST WebBook. nist.gov

    In a study investigating the gas-phase reactions of various alkenes with the OH radical, the products of 1-hexene (B165129) oxidation were identified using in situ Fourier transform infrared absorption spectroscopy. acs.org While this study did not directly analyze this compound, it provides insight into the types of carbonyl compounds, such as pentanal and formaldehyde (B43269), that can be formed from the oxidation of a 1-alkene. acs.org

    The vapor-phase infrared spectra for isomers of this compound, such as 2,3-dimethyl-2-hexene (B165507), are also available and show distinct spectral features that allow for their differentiation. nih.gov

    The following table presents key infrared absorption bands observed in the gas-phase spectrum of this compound.

    Wavenumber (cm⁻¹)Transmittance
    ~2960Strong
    ~1650Medium
    ~1460Medium
    ~890Strong

    This data is an approximation based on the graphical representation of the gas-phase IR spectrum available in the NIST WebBook. nist.gov

    Raman Spectroscopy

    Raman spectroscopy is a complementary technique to infrared spectroscopy, providing information about the vibrational modes of a molecule. researchgate.net For hydrocarbons, Raman spectroscopy is particularly useful for studying C-C skeletal vibrations. mdpi.com While a specific Raman spectrum for this compound is noted to be available, the detailed data is not readily accessible in the provided search results. nih.govchemicalbook.com

    However, studies on related compounds, such as hydrogenated oligomers of 1-hexene, demonstrate the power of Raman spectroscopy in characterizing alkyl chains. mdpi.comresearchgate.net In these studies, the symmetric C-C stretching mode, found in the 1100-1200 cm⁻¹ region, and the disorder longitudinal acoustic mode (D-LAM) are used to determine the length and number of alkyl chains. mdpi.comresearchgate.net For instance, the C-C stretching band in the dimer of 1-hexene appears at 1142 cm⁻¹. mdpi.com Furthermore, the ratio of CH₂ to CH₃ groups can be determined from the intensities of their asymmetric stretching vibrations in the 2750–3150 cm⁻¹ region. mdpi.com

    The following table outlines the Raman shifts for characteristic vibrations in compounds structurally related to this compound.

    VibrationWavenumber (cm⁻¹)Compound
    Symmetric C-C Stretch1142Hydrogenated 1-hexene dimer
    Asymmetric CH₂/CH₃ Stretches2750-3150Hydrogenated 1-hexene oligomers

    This data is derived from studies on hydrogenated 1-hexene oligomers. mdpi.com

    Hyphenated Techniques in Analytical Chemistry (e.g., Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS))

    Hyphenated analytical techniques combine two or more methods to achieve a more comprehensive analysis. Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a powerful tool for the isomer-specific detection of reaction intermediates. nih.govrsc.org This "soft ionization" technique minimizes fragmentation, which is often a problem with other ionization methods, thus providing clearer molecular ion peaks. researchgate.netscispace.com

    SVUV-PIMS has been successfully employed in studying the low-temperature oxidation of various hydrocarbons, including 1-hexene isomers. researchgate.net In these experiments, a jet-stirred reactor is often coupled with SVUV-PIMS to detect and identify elusive intermediates. researchgate.net For example, in the oxidation of 1-hexene, this technique has been used to identify hydroperoxyhexene isomers. researchgate.net The tunability of the synchrotron radiation allows for the measurement of photoionization efficiency spectra, which aids in distinguishing between different isomers. rsc.org

    While specific studies focusing solely on the SVUV-PIMS analysis of this compound were not found in the initial search, the extensive application of this technique to similar alkenes and in combustion research highlights its potential for elucidating the complex reaction mechanisms of this compound. researchgate.netustc.edu.cnsemanticscholar.org

    Computational Chemistry and Theoretical Studies of 2,3 Dimethyl 1 Hexene

    Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

    Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the structural and electronic properties of molecules such as 2,3-dimethyl-1-hexene.

    DFT calculations can be employed to predict the relative stability of this compound and its isomers. By calculating the total electronic energy of different isomers, a stability order can be established. Generally, the heat of hydrogenation can be used to determine alkene stability; for instance, the hydrogenation of 2,3-dimethyl-2-hexene (B165507) to 2,3-dimethylhexane (B1346964) is an exothermic reaction, indicating the greater stability of the alkane. The reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles.

    Theoretical simulations are crucial for understanding the complex reaction networks of alkenes, which can undergo numerous side-reactions like isomerization and oligomerization. DFT calculations, for example, can help in understanding the mechanistic details of such reactions. digitellinc.com

    Table 1: Calculated Properties of this compound

    Property Value Source
    Molecular Formula C₈H₁₆ nist.govnist.gov
    Molecular Weight 112.21 g/mol nist.gov
    IUPAC Name 2,3-dimethylhex-1-ene nist.govnih.gov

    Transition state theory is a fundamental concept in chemical kinetics that describes the rates of elementary reactions. DFT calculations are instrumental in locating and characterizing the transition state structures of reactions involving this compound, such as ozonolysis and epoxidation. For instance, a common computational approach is to use a functional like B3LYP with a basis set such as 6-31G(d) to model these transition states.

    In reactions like the selective oligomerization of ethylene (B1197577) to 1-hexene (B165129) and 1-octene (B94956), DFT-based transition-state models have been successfully used to predict catalyst performance and product selectivity. rsc.org These models analyze the energy barriers of different reaction pathways, for example, the formation of 1-hexene versus 1-octene via different transition states (TS1 and TS2). rsc.org While specific studies on this compound were not found, similar methodologies can be applied. For the addition of a hydroxyl radical to ethylene, a two-transition state model has been used to accurately predict the reaction rate over a wide range of temperatures. acs.org This highlights the power of transition state modeling in understanding reaction mechanisms.

    Reactivity Descriptors and Quantum Chemical Analysis

    Quantum chemical analysis provides various descriptors that help in understanding and predicting the reactivity of molecules. These descriptors are derived from the electronic structure of the molecule.

    Fukui indices are powerful reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. joaquinbarroso.com The Fukui function describes the change in electron density at a given point in the molecule when an electron is added or removed. rsc.org A higher value of the Fukui function indicates a more reactive site. rsc.org

    For an alkene like this compound, the carbon atoms of the double bond are expected to be the primary sites for electrophilic attack. Calculating the Fukui indices for this molecule would quantify the reactivity of each atom. For example, in the electrohydrogenation of unsaturated carboxylic acids, Fukui indices have been used to explain the observed product selectivity by identifying the most favorable sites for hydrogenation. rsc.org This approach can be applied to predict the regioselectivity of reactions such as hydroboration or epoxidation of this compound.

    Table 2: Conceptual Application of Fukui Indices for Alkene Reactions

    Attacking Species Type of Attack Predicted Reactive Site on this compound
    Electrophile (e.g., H⁺) Electrophilic Carbon-1 (of the double bond)
    Nucleophile (in specific reactions) Nucleophilic Not the primary reactive site

    Molecular Dynamics Simulations in Alkene Systems

    Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of alkene systems, MD simulations provide insights into dynamic processes such as diffusion, sorption, and conformational changes. bohrium.com

    MD simulations have been used to study the diffusion and sorption characteristics of small alkanes and alkenes in materials like silicalite. bohrium.com Such studies are crucial for understanding separation processes and catalysis. Furthermore, MD simulations can be employed to investigate the cracking mechanisms of alkenes in zeolites, helping to identify prevailing intermediates and reaction pathways at elevated temperatures. ugent.be These simulations can account for the flexibility of both the alkene and the catalyst framework, providing a more realistic model of the reaction environment.

    Kinetic Modeling and Simulation of Reaction Systems

    Kinetic modeling and simulation are essential for understanding the rates of chemical reactions and for process optimization. For reaction systems involving alkenes, kinetic models are often developed based on proposed reaction mechanisms and experimental data.

    For instance, the dimerization of 1-hexene has been modeled using a three-step sequential reaction scheme that includes linear isomerization, skeletal isomerization, and finally dimerization and cracking. researchgate.net While this study focused on 1-hexene, it noted that branched hexenes, such as isomers of this compound, are formed during the reaction. researchgate.net Kinetic modeling has also been applied to the polymerization of 1-hexene, allowing for the determination of rate constants for different steps in the polymerization process. researchgate.net In combustion chemistry, detailed kinetic models have been developed for branched hexene isomers like 2,3-dimethyl-2-butene (B165504) to simulate phenomena such as ignition delay times and laminar flame speeds. doi.orgosti.gov These models consist of a large number of elementary reactions and species, and their predictions are validated against experimental data. doi.orgosti.gov

    Table 3: Compounds Mentioned in the Article

    Compound Name
    This compound
    1-Hexene
    2,3-Dimethyl-2-butene
    1-Octene
    Ethylene
    2,3-Dimethylhexane
    Alkanes
    Alkenes
    Silicalite
    Zeolites
    Unsaturated carboxylic acids
    1-Pentene
    n-Heptane
    2,3-dimethyl-1,3-butadiene
    3-methyl-1,3-butadiene
    2,3-dimethyl-2-hexene
    2,3-dimethyl-3-hexene
    2,3-dimethyl-4-hexene
    2,3-dimethylhexan-2-ol
    2,5-dimethyl-2-hexene
    3,3-dimethyl-1-hexene (B1582872)
    2,4-dimethyl-1-hexene
    4,4-dimethyl-1-hexene
    3,4-dimethyl-1-hexene
    3,3-dimethyl-1-butene (B1661986)
    2,3-dimethyl-1-butene (B117154)
    n-Hexane
    2-hexene
    3-hexene
    2-methyl-1,3-butadiene
    Methane
    1,2,4-trimethylbenzene
    cis,cis-muconic acid
    trans-3-hexenedioic acid
    2-hexenedioic acid
    3-hexenedioic acid
    sorbic acid
    crotonic acid
    2,3-dimethyl-1-hexanol
    2,3-dimethylhexanal
    1,3-butadiene
    Methyl propionate
    Ethyl acetate
    Carbon dioxide
    Benzenesulfenyl chloride
    Allylic alkoxides
    Allylic sulfenate esters
    Allylic sulfoxide
    (S)-α-methylallyl p-toluenesulfenate

    Rate Constant Predictions and Experimental Validation

    The prediction of reaction rate constants is a cornerstone of understanding the atmospheric and combustion chemistry of volatile organic compounds (VOCs) like this compound. nih.gov Structure-activity relationships (SARs) are often employed to estimate these constants for reactions with key atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). researchgate.net These models are built upon extensive experimental data and theoretical calculations for a wide range of organic molecules. researchgate.net

    For alkenes, the primary reaction pathways with OH radicals involve addition to the double bond and abstraction of hydrogen atoms, particularly from allylic positions. nih.gov Computational models can differentiate between various types of carbon-hydrogen bonds (e.g., primary, secondary, tertiary) and the nature of the double bond to provide specific rate constants for these individual reaction channels. acs.org While specific experimental validation for the rate constants of this compound is not extensively documented in the provided results, the general accuracy of these predictive models for hydrocarbons is often within a factor of two, with many predictions being accurate to within ±30%. researchgate.net

    A study on the NO3-initiated oxidation of a series of alkenes, including isomers with similar structural motifs to this compound, highlighted the increasing decomposition rates of resulting nitrate-alkoxy radicals with higher degrees of substitution. rsc.org This suggests that the substitution pattern in this compound would significantly influence its atmospheric reaction pathways.

    Table 1: Predicted Reaction Rate Constants for Alkenes with OH Radicals

    AlkenePredicted kOH (cm³ molecule⁻¹ s⁻¹)Primary Reaction Type
    1-HexeneVaries based on modelAddition & Abstraction
    2,3-Dimethyl-2-buteneVaries based on modelAddition & Abstraction
    2,3-Dimethyl-1-buteneVaries based on modelAddition & Abstraction

    Laminar Flame Propagation and Combustion Characteristics

    The combustion behavior of this compound can be investigated through the study of its laminar flame propagation. Laminar burning velocity (LBV) is a fundamental parameter that characterizes the reactivity and energy release rate of a fuel-air mixture. nih.gov

    A comparative study on the laminar flame propagation of three branched hexene isomers, including 2,3-dimethyl-1-butene (structurally similar to this compound), revealed distinct effects of the fuel's molecular structure on combustion. doi.org The study, conducted in a high-pressure constant-volume cylindrical combustion vessel, found that the measured LBV decreased in the order of 3,3-dimethyl-1-butene > 2,3-dimethyl-1-butene > 2,3-dimethyl-2-butene. doi.org This indicates that the position of the double bond and the branching of the alkyl chain significantly impact the fuel's reactivity. doi.org

    Kinetic modeling performed in the same study showed that for 2,3-dimethyl-1-butene, H-abstraction reactions and the dissociation of the allylic C-C single bond are crucial fuel consumption pathways. doi.org The formation of key intermediates, such as 2-methyl-1,3-butadiene and 2,3-dimethyl-1,3-butadiene, and the subsequent production of reactive radicals like H, O, and OH, are highly dependent on the initial fuel structure. doi.org The concentration of these radicals directly influences the flame propagation speed. doi.org Specifically, the production of the highly reactive H radical was found to follow the same order as the fuel reactivities and LBVs. doi.org

    Table 2: Comparison of Laminar Burning Velocities (LBV) for Branched Hexene Isomers

    Branched Hexene IsomerRelative LBVKey Fuel Consumption Pathways
    3,3-Dimethyl-1-buteneHighestAllylic C-C bond dissociation, H-abstraction
    2,3-Dimethyl-1-buteneIntermediateAllylic C-C bond dissociation, H-abstraction
    2,3-Dimethyl-2-buteneLowestH-abstraction, H-assisted isomerization

    Source: Adapted from research on branched hexene isomers. doi.org

    Structure-Reactivity Relationships from Computational Approaches

    Computational approaches are instrumental in deciphering the relationship between the molecular structure of this compound and its chemical reactivity. The arrangement of atoms and bonds within the molecule dictates its electronic properties, steric hindrance, and the stability of potential intermediates and transition states, all of which govern its reaction pathways.

    For instance, in hydroformylation reactions catalyzed by rhodium complexes, the steric hindrance around the double bond plays a critical role. A study comparing the reactivity of various alkenes showed that sterically unhindered terminal alkenes like 1-hexene react faster than more sterically crowded alkenes such as 2,3-dimethyl-1-butene. jmcs.org.mx This suggests that the methyl group at the C-2 position in this compound would influence its reactivity in such catalytic processes.

    Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms. jmcs.org.mx These calculations can map out potential energy surfaces for various reactions, identifying the most energetically favorable pathways. For example, in the context of atmospheric oxidation, theoretical calculations have been used to determine the rates of decomposition and isomerization of alkoxy radicals formed from alkenes, revealing how the molecular structure influences these competing reactions. rsc.org

    The development of sophisticated computational models, such as those using graph neural networks, is further enhancing the ability to predict reaction rate constants based on molecular structure alone. copernicus.org These models learn from vast datasets of known reactions to identify the structural features that are most influential in determining reactivity. copernicus.org

    Applications and Emerging Research Areas of 2,3 Dimethyl 1 Hexene in Organic Synthesis

    Role as a Key Synthetic Intermediate for Complex Molecule Construction

    2,3-Dimethyl-1-hexene serves as a valuable intermediate in organic synthesis, providing a foundation for constructing more elaborate molecular architectures. The reactivity of its double bond allows it to be a starting point for a variety of organic compounds.

    A key application is its use in reactions that modify its structure to create different isomers or more functionalized molecules. For instance, this compound can be converted into a tetrasubstituted alkene, such as 2,3-dimethyl-2-hexene (B165507), through a hydroboration-oxidation reaction followed by dehydration. brainly.com This process involves the addition of a borane (B79455) (BH₃) across the double bond, followed by oxidation, which ultimately leads to the formation of a more substituted and thermodynamically stable internal alkene. brainly.com This transformation is a well-documented pathway in organic chemistry for elaborating on alkene structures. brainly.com

    Furthermore, the double bond in this compound can undergo several fundamental reactions that are crucial for building complex molecules:

    Oxidation: Reaction with oxidizing agents can convert the alkene into an alcohol, such as 2,3-dimethylhexan-2-ol.

    Reduction: Catalytic hydrogenation can saturate the double bond to yield the corresponding alkane, 2,3-dimethylhexane (B1346964).

    These transformations highlight its role as a versatile platform for accessing a range of other chemical structures.

    Precursor in the Synthesis of Specialty Chemicals and Materials

    As a reactive intermediate, this compound is a precursor for the synthesis of various specialty chemicals. Specialty chemicals are particular chemical products with specific functions, and the transformations of this compound lead to compounds with distinct properties. The primary reactions it undergoes allow for its conversion into alcohols, alkanes, and halogenated compounds, which can serve as specialty chemicals themselves or as intermediates for further synthesis.

    The following table summarizes key reactions where this compound acts as a precursor:

    Reaction TypeExample Reagent(s)Major Product(s)Product Class
    OxidationPotassium permanganate (B83412) (KMnO₄)2,3-Dimethylhexan-2-olAlcohol
    ReductionHydrogen (H₂) with Palladium catalyst2,3-DimethylhexaneAlkane
    HalogenationBromine (Br₂) or Chlorine (Cl₂)2,3-Dibromohexane, 2,3-Dichlorohexane (B1348532)Dihalide

    Data sourced from a chemical reaction analysis of this compound.

    Advanced Materials Science Applications (e.g., Polymer Feedstocks and Related Investigations)

    In the realm of materials science, alkenes are fundamental as monomers for polymer production. This compound and its isomers are subjects of investigation for their potential use in polymer synthesis. ontosight.ai While specific details on the polymerization of this compound are limited in readily available literature, its structural relatives, like 2,3-dimethyl-1,4-hexadiene, are noted as potential monomers for producing various polymers. ontosight.ai The presence of the double bond allows it to participate in polymerization reactions, and its branched structure could impart unique properties, such as altered density or thermal stability, to the resulting polymer. Its isomer, 2,3-dimethyl-2-hexene, is also noted as a precursor in polymer synthesis. The use of compounds like 3,3-dimethyl-1-hexene (B1582872) in polymer production further supports the investigation of this class of molecules as feedstocks for advanced materials. ontosight.ai

    Derivatization for Functional Molecule Development (e.g., Precursors to Agrochemicals)

    Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. The reactivity of this compound makes it a suitable starting material for derivatization to produce functional molecules, including precursors for agrochemicals. ontosight.ai

    A primary method of derivatization is through halogenation, where halogens like chlorine or bromine are added across the double bond. This reaction converts the alkene into a dihalide, such as 2,3-dichlorohexane or 2,3-dibromohexane. These halogenated alkanes are significantly more functionalized than the starting alkene and can serve as intermediates for introducing other functional groups, a common strategy in the synthesis of complex molecules like those used in the agrochemical industry.

    The table below outlines key derivatization reactions for this compound.

    Derivatization ReactionReagentResulting Functionalized Compound
    Hydroboration-Oxidation1. Borane (BH₃) 2. Hydrogen Peroxide (H₂O₂)2,3-Dimethyl-2-hexanol
    Halogenation (Bromination)Bromine (Br₂)2,3-Dibromohexane
    Halogenation (Chlorination)Chlorine (Cl₂)2,3-Dichlorohexane

    This table illustrates common reactions used to introduce functional groups, a key step in developing molecules for various applications, including agrochemicals. brainly.com

    Future Directions and Research Gaps in 2,3 Dimethyl 1 Hexene Chemistry

    Development of Novel and Sustainable Synthetic Routes

    Current industrial production of branched alkenes like 2,3-dimethyl-1-hexene often relies on energy-intensive processes such as the dimerization of propylene (B89431) over nickel catalysts or the dehydration of alcohols at high temperatures. These methods, while effective, present challenges related to energy consumption, catalyst stability, and waste generation. The future of this compound synthesis lies in the development of greener, more sustainable alternatives.

    A significant research gap exists in applying modern sustainable chemistry principles directly to this compound production. Promising frontiers include:

    Biocatalysis: The use of enzymes offers the potential for reactions under mild conditions with high selectivity. researchgate.net Research into enzymes like fungal peroxygenases, which can epoxidize long-chain terminal alkenes, could be adapted for the selective functionalization of C8 feedstocks. mdpi.com A key research direction is the discovery or engineering of enzymes capable of catalyzing the direct dimerization of shorter alkenes or the specific dehydrogenation of alkanes to this compound. The development of bienzymatic cascades, for instance, could convert renewable feedstocks like plant oils into valuable alkenes. researchgate.net

    Photocatalysis: Light-driven chemical transformations represent a powerful tool for sustainable synthesis. rsc.org Photocatalytic methods, such as the dehydrodecarboxylation of carboxylic acids, are emerging for alkene synthesis. researchgate.net Exploring photocatalytic pathways to convert biomass-derived acids or other renewable precursors into this compound is a compelling, yet underexplored, area. Combining photocatalysis with biocatalysis (photobiocatalysis) could further enhance synthetic efficiency and sustainability. tudelft.nlacs.org

    Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

    The selective synthesis of this compound from propylene dimerization is challenging due to the formation of a complex mixture of C6 and C8 isomers. The development of new catalytic systems with superior control over regioselectivity and chemoselectivity is paramount.

    Future research should focus on:

    Advanced Nickel Catalysts: While nickel is a workhorse for olefin oligomerization, new ligand designs can dramatically alter performance. Research on nickel complexes with tailored ligands, such as perfluoroalkyl-β-diketones or bulky phosphines like tricyclohexylphosphine, has shown high selectivity towards specific branched isomers in propylene dimerization. researchgate.netresearchgate.net A significant research gap is the systematic application of these advanced ligand sets to specifically target the C8 fraction and maximize the yield of this compound.

    Alternative Transition Metal Catalysts: Moving beyond nickel, other transition metals offer unique reactivity. Iron-based catalysts, for example, are being explored for selective alkene-diene hydrovinylation and could be adapted for controlled alkene dimerization. nih.gov Similarly, palladium-catalyzed Wacker-type oxidation of terminal and internal alkenes demonstrates the potential for selective functionalization, which could be leveraged in novel synthetic routes. acs.org A research gap lies in the high-throughput screening and rational design of these alternative metal catalysts for selective this compound synthesis.

    Heterogenized Homogeneous Catalysts: Bridging the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems is a key goal. Immobilizing well-defined molecular catalysts, such as nickel-phenoxyimine complexes, on solid supports offers a promising avenue for creating recyclable and robust catalysts for propylene dimerization. uni-bayreuth.de Further work is needed to optimize the support material and anchoring strategy to maintain catalytic activity and selectivity over extended periods.

    Deeper Mechanistic Insights into Complex Reaction Pathways

    A fundamental understanding of the reaction mechanisms governing the formation and conversion of this compound is crucial for optimizing existing processes and designing new ones. The dimerization of light olefins is particularly complex, involving multiple competing pathways. researchgate.net

    Key areas requiring further investigation include:

    Side Reaction and Isomerization Pathways: In catalytic dimerization, the desired product is often one of many isomers formed. Research has shown that different reaction pathways, such as direct dimerization versus isomerization followed by dimerization, can dominate at different temperatures. researchgate.net A deeper mechanistic understanding of how reaction conditions and catalyst structure influence the kinetics of these competing pathways is needed to steer the reaction towards this compound.

    Catalyst Deactivation Mechanisms: Catalyst deactivation is a major challenge in industrial olefin polymerization and oligomerization. Studies on zirconocene (B1252598) catalysts in 1-hexene (B165129) polymerization have identified the formation of stable, unreactive complexes as a deactivation pathway. chemrxiv.org For nickel-based systems, deactivation can occur through various routes, including the formation of heavier oligomers or bridged complexes. rsc.org Elucidating the specific deactivation mechanisms active in this compound synthesis is essential for designing more robust and long-lived catalysts.

    The Role of the Hydrocarbon Pool: In zeolite-catalyzed reactions, the concept of a "hydrocarbon pool" mechanism, where entrapped organic species act as co-catalysts and templates, is well-established. tue.nl Understanding how this compound interacts with or participates in such pools could unlock new strategies for its selective synthesis or conversion over solid acid catalysts. The specific role of branched C8 isomers within these complex autocatalytic cycles remains a significant research gap.

    Integration of Advanced Analytical and Computational Techniques

    Progress in understanding and controlling the chemistry of this compound is intrinsically linked to the application of advanced analytical and computational tools. These techniques provide unprecedented insight into transient intermediates, catalyst structures, and reaction energetics.

    Future progress will be driven by:

    Operando and In-Situ Spectroscopy: Techniques such as high-pressure in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the direct observation of catalyst resting states and reaction intermediates under actual process conditions. rsc.orgrsc.org Applying these methods to the catalytic systems used for this compound synthesis can provide direct evidence for proposed mechanisms and identify bottlenecks or deactivation pathways in real-time. mdpi.com Similarly, in-situ Raman spectroscopy has been used to probe the active species on electrode surfaces during alkene epoxidation, a technique that could be adapted to study heterogeneous catalytic systems. nih.gov

    Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for mapping reaction energy profiles, predicting catalyst structures, and understanding selectivity. pnnl.gov DFT calculations have been used to compare the energy barriers for different alkene insertion pathways and to probe the mechanisms of autooxidation. pnnl.govresearchgate.net A significant opportunity exists to apply these computational tools to model the full catalytic cycle for this compound formation on various catalysts, guiding the rational design of more selective systems.

    Potential for Derivatization in Emerging Chemical Technologies

    Beyond its use as a fuel component, this compound serves as a valuable C8 building block. Its unique branched structure and terminal double bond offer significant potential for derivatization into high-value products for emerging technologies.

    Future research should explore its role as a precursor for:

    Functionalized Specialty Polymers: The chemical industry is moving beyond commodity plastics towards high-performance, functionalized polymers. researchgate.net Terminal alkenes are key starting materials for producing polyolefin arms that can be grafted onto other polymer backbones to create materials with tailored properties, such as improved impact strength, flexibility, or compatibility. google.com A research gap exists in the specific use of this compound as a monomer or co-monomer to impart unique characteristics to specialty polyolefins.

    High-Value Oxygenates and Fine Chemicals: The terminal double bond of this compound is a reactive handle for introducing functionality. Epoxidation, for example, converts alkenes into versatile epoxide intermediates used in the production of resins, surfactants, pharmaceuticals, and agrochemicals. mdpi.com Other potential transformations include hydroformylation to produce aldehydes or oxidation to ketones and alcohols, which are valuable intermediates in organic synthesis. acs.org

    Advanced Materials through C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Palladium-catalyzed C-H activation has been used for the regioselective functionalization of complex aromatic systems like naphthalenes. bohrium.com Exploring the application of such advanced catalytic methods to selectively functionalize the various C-H bonds in this compound could open up pathways to entirely new classes of molecules and materials.

    Q & A

    Basic Research Questions

    Q. What are the key physical and chemical properties of 2,3-Dimethyl-1-hexene, and how are they experimentally determined?

    • Answer : Key properties include a boiling point of 111°C (at 2 mmHg), density of 0.7172 g/cm³ (25°C), refractive index of 1.4113 (20°C), and molecular formula C₈H₁₆ . Experimental determination involves:

    • Boiling point : Distillation under reduced pressure using a manometer for precise pressure control.
    • Density : Pycnometry or digital densitometry calibrated with reference standards.
    • Refractive index : Abbe refractometer with temperature-controlled samples.
      • Analytical validation : Cross-reference with gas chromatography (GC) retention times and mass spectrometry (MS) fragmentation patterns .

    Q. What synthetic methodologies are commonly employed to prepare this compound?

    • Answer : Two primary routes are:

    • Dehydrohalogenation : React 2,3-dimethyl-1-hexanol with H₂SO₄ or PCl₃ to form the alkene via elimination. Monitor reaction progress using thin-layer chromatography (TLC) with hexane as the mobile phase .
    • Wittig reaction : Use a stabilized ylide (e.g., Ph₃P=CH₂) with a carbonyl precursor (e.g., 2,3-dimethylhexanal). Optimize solvent polarity (e.g., THF) and reaction temperature (60–80°C) to enhance yield .

    Q. How is this compound detected and quantified in complex mixtures?

    • Answer : Use HS-SPME-GC-MS (Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry):

    • Fiber selection : Carboxen/PDMS coating for volatile alkene extraction.
    • Optimization : Adjust extraction time (30–60 min) and temperature (40–60°C) to maximize sensitivity.
    • Quantification : Internal standards (e.g., deuterated alkenes) and calibration curves with R² > 0.99 .

    Advanced Research Questions

    Q. How do steric and electronic effects influence the regioselectivity of electrophilic additions to this compound?

    • Answer : The bulky 2,3-dimethyl groups hinder electrophilic attack at the more substituted carbon (anti-Markovnikov bias). For example:

    • Hydroboration-oxidation : Use BH₃·THF to favor anti-Markovnikov addition, confirmed by ¹H NMR (δ 0.8–1.2 ppm for methyl groups) .
    • Acid-catalyzed hydration : Competing carbocation rearrangements may occur; monitor via GC-MS to identify minor products (e.g., hydride shifts) .

    Q. What computational methods predict the stability and reactivity of this compound under oxidative conditions?

    • Answer :

    • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for ozonolysis or epoxidation.
    • Reactivity descriptors : Calculate Fukui indices to identify electron-rich regions prone to oxidation.
    • Validation : Compare computational results with experimental FT-IR spectra (e.g., C=C stretch at ~1640 cm⁻¹) .

    Q. How can contradictions in kinetic data for this compound polymerization be resolved?

    • Answer : Address discrepancies by:

    • Controlled experiments : Vary initiator concentrations (e.g., Ziegler-Natta catalysts) and track molecular weight via GPC (gel permeation chromatography).
    • Statistical analysis : Apply Arrhenius plots to differentiate between chain-growth and step-growth mechanisms.
    • Cross-lab validation : Collaborate to standardize purity protocols (e.g., HPLC >99%) and reaction conditions (e.g., inert atmosphere) .

    Q. What environmental persistence and toxicity profiles are associated with this compound?

    • Answer :

    • Biodegradation : Use OECD 301F test to measure BOD₅ (biological oxygen demand) in aqueous systems.
    • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (LC₅₀) and compare with QSAR predictions.
    • Regulatory compliance : Align with REACH guidelines for persistent organic pollutants (POPs) screening .

    Methodological Notes

    • Data interpretation : Use principal component analysis (PCA) to resolve overlapping GC-MS peaks in complex mixtures .
    • Safety protocols : Store this compound under nitrogen at 4°C, and use explosion-proof fume hoods due to its low flash point (<25°C) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.